molecular formula C10H6N2O2 B3357773 3H-chromeno[3,4-d]imidazol-4-one CAS No. 75204-45-4

3H-chromeno[3,4-d]imidazol-4-one

Cat. No.: B3357773
CAS No.: 75204-45-4
M. Wt: 186.17 g/mol
InChI Key: JHTAPTBUBVOOGM-UHFFFAOYSA-N
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Description

3H-chromeno[3,4-d]imidazol-4-one (CAS 75204-45-4) is a synthetically versatile heterocyclic scaffold that integrates coumarin and imidazole pharmacophores, making it a high-value building block in medicinal chemistry and drug discovery research. This fused tricyclic structure serves as a key precursor for the development of novel biologically active compounds. Its core structure is recognized for its significant potential in anticancer research, with studies demonstrating that specific derivatives can arrest the G0/G1 cell cycle and induce apoptosis in cancer cell lines, as well as inhibit cancer cell migration . Furthermore, research highlights its applicability in developing anti-inflammatory agents, with some derivatives showing promising preliminary activity . The chromeno[3,4-d]imidazol-4-one scaffold can be efficiently synthesized via one-pot sequential multicomponent reactions (MCRs), a method prized for its atom economy and operational simplicity in generating complex molecular architectures . The structural and electronic properties, including HOMO-LUMO energy gaps, can be thoroughly characterized using density functional theory (DFT) calculations, providing researchers with deep insights into the compound's reactivity and interaction potential . This compound is intended for research and development use in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3H-chromeno[3,4-d]imidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c13-10-9-8(11-5-12-9)6-3-1-2-4-7(6)14-10/h1-5H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTAPTBUBVOOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=O)O2)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40226181
Record name (1)Benzopyrano(3,4-d)imidazol-4(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75204-45-4
Record name (1)Benzopyrano(3,4-d)imidazol-4(1H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075204454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1)Benzopyrano(3,4-d)imidazol-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40226181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3h Chromeno 3,4 D Imidazol 4 One and Its Analogues

Historical Development of Synthetic Routes to Chromeno-Imidazole Derivatives

The synthesis of chromeno-imidazole derivatives has evolved significantly over the years. Early methods often involved multi-step procedures with harsh reaction conditions. clockss.org For instance, one of the initial approaches to a related chromeno-pyrazole system involved the cyclization of 4-substituted 1-(phenylhydrazono)chromen-2-ones in xylene with p-toluenesulfonic acid as a catalyst. clockss.org

Later developments focused on improving efficiency and yield. For example, the reaction of 3-amino-4-tert-butylaminocoumarin with formic acid, or 3,4-diaminocoumarin with formic acid under reflux or with polyphosphoric acid (PPA) at elevated temperatures, were among the established methods to produce the parent chromeno[3,4-d]imidazol-4(1H)-one. semanticscholar.org The synthesis of the 2-phenyl derivative was achieved by heating 3-benzoylamino-4-aminocoumarins at high temperatures or by oxidizing the corresponding 4-amino-3-iminocoumarin. semanticscholar.org These classical methods laid the groundwork for the more sophisticated synthetic strategies that followed.

Classical and Modern Synthetic Approaches to the Core Skeleton of 3H-Chromeno[3,4-d]imidazol-4-one

Modern synthetic chemistry has provided a range of efficient methods for constructing the this compound skeleton, including one-pot reactions, microwave-assisted protocols, and tandem cyclizations.

One-pot and multi-component reactions (MCRs) have become powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate complex molecules from simple starting materials in a single step. nih.govtcichemicals.comwikipedia.org

A notable one-pot synthesis of 2-substituted chromeno[3,4-d]imidazol-4(3H)-ones involves the reaction of 4-amino-3-nitrocoumarin with various aliphatic acids in the presence of triphenylphosphine (B44618) (PPh3) and polyphosphoric acid (PPA) under microwave irradiation, affording excellent yields. semanticscholar.org This method can also be adapted to start from 3,4-diaminocoumarin and acids with PPA under microwave conditions. semanticscholar.org

Another innovative approach is a tandem cyclization protocol that begins with the linking of aromatic amines to the 4-position of a coumarin, followed by a tandem cyclization using nitromethane (B149229) to produce 3H-chromeno[3,4-d]imidazol-4-ones in high yields (80-97%). researchgate.net

MCRs are particularly advantageous as they reduce the need for intermediate separation, thereby saving time, energy, and raw materials. nih.gov The synthesis of various chromene derivatives has been successfully achieved using MCRs, often employing magnetic nanocatalysts for easy separation and recycling. nih.govbiolmolchem.com

Table 1: Examples of One-Pot and Multi-Component Reactions for Chromeno-Imidazole Synthesis

Starting MaterialsReagents/CatalystProductYield (%)Reference
4-Amino-3-nitrocoumarin, Aliphatic acidsPPh3, PPA, MW2-Substituted chromeno[3,4-d]imidazol-4(3H)-onesHigh semanticscholar.org
4-Anilino-coumarin derivativesNitromethane3H-Chromeno[3,4-d]imidazol-4-ones80-97 researchgate.net
3,4-Diaminocoumarin, AcidsPPA, MW2-Substituted chromeno[3,4-d]imidazol-4(3H)-onesHigh semanticscholar.org
3-Iodochromones, AmidinesCopper catalystChromeno[2,3-d]imidazol-9(1H)-ones- nih.gov

Microwave-assisted organic synthesis has gained prominence for its ability to dramatically reduce reaction times, improve yields, and often lead to cleaner reactions. nih.govrsc.org This technology has been successfully applied to the synthesis of chromeno-imidazole derivatives.

A prime example is the one-pot synthesis of 2-substituted chromeno[3,4-d]imidazol-4(3H)-ones from 4-amino-3-nitrocoumarin and aliphatic acids, where microwave irradiation is a key factor in achieving excellent yields. semanticscholar.org The use of microwaves in this context facilitates the rapid heating of the reaction mixture, accelerating the tandem reduction, amidation, and cyclization steps. semanticscholar.org

Similarly, the synthesis of related chromeno-pyrazole compounds has been efficiently carried out using microwave irradiation under solvent-free conditions, highlighting the green chemistry aspects of this technique. clockss.org The development of microwave-assisted methods continues to be a focus for synthesizing various heterocyclic systems, including quinazolines and their derivatives, often with significant improvements over conventional heating methods. nih.govconsensus.app

Tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer an elegant and efficient pathway to complex molecular architectures.

A significant tandem cyclization for the synthesis of 3H-chromeno[3,4-d]imidazol-4-ones involves the reaction of 4-anilino-coumarin derivatives with nitromethane. researchgate.net This process is believed to proceed through a sequence of reactions that ultimately lead to the fused imidazole (B134444) ring.

Another example is the copper-catalyzed tandem reaction of 3-iodochromones with amidines, which involves C-H functionalization and C-O bond formation to yield chromeno[2,3-d]imidazol-9(1H)-ones. nih.gov Such cascade reactions are highly valued for their synthetic efficiency and ability to construct intricate heterocyclic systems in a single pot. nih.gov

Derivatization and Functionalization Strategies of the this compound Nucleus

Once the core this compound nucleus is synthesized, further derivatization and functionalization are often necessary to explore its structure-activity relationships for various applications.

Regioselective synthesis allows for the introduction of substituents at specific positions of the chromeno-imidazole core, which is crucial for fine-tuning the biological activity of the molecule.

The one-pot synthesis from 4-amino-3-nitrocoumarin and various aliphatic acids is an excellent example of regioselective synthesis, as the substituent at the 2-position of the imidazole ring is determined by the choice of the acid used. semanticscholar.org This provides a straightforward method to generate a library of 2-substituted analogues.

Furthermore, the synthesis of spiro[chromene-3,2′- semanticscholar.orgnih.govnih.govthiadiazol]-4-one derivatives through the reaction of spiro[chromene-3,2′- semanticscholar.orgnih.govnih.govoxadithiino[5,6-c]chromen]-4-one with nitrilimines demonstrates a regioselective approach to creating more complex fused systems. researchgate.net The regiochemistry of such cycloaddition reactions is often predictable and can be confirmed by spectroscopic and X-ray diffraction studies. researchgate.net

The ability to control the regioselectivity of these reactions is paramount in the development of new derivatives with potentially enhanced biological properties.

Stereoselective Synthesis Considerations for Chiral Derivatives

The creation of chiral derivatives of this compound introduces a significant layer of complexity to its synthesis, necessitating precise control over the spatial arrangement of substituents. The stereocenter in these chiral analogues is typically located at the carbon atom bridging the chromenone and imidazole rings. Achieving high levels of enantioselectivity or diastereoselectivity is paramount for the potential development of these compounds for applications where specific stereoisomers are required.

A plausible and strategic approach to the stereoselective synthesis of chiral this compound derivatives hinges on the asymmetric synthesis of a key precursor: a chiral 4-amino-3,4-dihydrocoumarin. By establishing the stereocenter in this precursor, subsequent cyclization to form the imidazole ring can proceed, ideally with retention of the hard-won chirality.

One of the effective methods for the synthesis of enantiopure 4-amino-3,4-dihydrocoumarins involves the stereoselective addition of an ethyl acetate (B1210297) enolate to N-tert-butylsulfinylimines, which are themselves derived from salicylaldehydes. This method has demonstrated the capability to produce the desired 4-amino-3,4-dihydrocoumarin derivatives as single diastereomers in good yields. The stereochemical outcome of this reaction is largely governed by the chiral auxiliary, the N-tert-butylsulfinyl group, which directs the nucleophilic attack to one face of the imine.

With the chiral 4-amino-3,4-dihydrocoumarin in hand, the subsequent and final step is the construction of the fused imidazole ring. This can be envisioned through a cyclization reaction with a suitable one-carbon synthon. A common and effective method for the formation of a fused imidazole ring from an ortho-diamine precursor is the reaction with an aldehyde, often promoted by an acid catalyst. In the context of the chiral 4-amino-3,4-dihydrocoumarin, a plausible pathway would first involve the reduction of the lactone to the corresponding amino alcohol, followed by oxidation to an amino aldehyde or a related derivative, and then intramolecular cyclization. Alternatively, a more direct approach could involve the use of a reagent that provides the necessary carbon and nitrogen atoms to form the imidazole ring.

A critical consideration in this cyclization step is the preservation of the existing stereocenter. The reaction conditions must be carefully selected to avoid epimerization. The use of mild reaction conditions and the careful choice of reagents and catalysts are crucial. Organocatalysis, particularly with chiral phosphoric acids, has emerged as a powerful tool for a wide array of asymmetric transformations, including cyclizations. A chiral phosphoric acid could potentially be employed to catalyze the cyclization of a suitable precursor, thereby ensuring that the stereochemical integrity of the molecule is maintained or even enhanced.

The table below outlines a proposed synthetic sequence and highlights the key stereoselective step.

StepReactionKey ConsiderationsPotential Reagents/Catalysts
1Asymmetric synthesis of chiral 4-amino-3,4-dihydrocoumarinEstablishment of the key stereocenter.N-tert-butylsulfinylimines, ethyl acetate enolate, chiral auxiliary.
2Conversion to a suitable precursor for cyclizationFunctional group manipulation to enable imidazole ring formation.Reducing agents, oxidizing agents.
3Stereoselective cyclizationFormation of the imidazole ring while preserving stereochemistry.Aldehydes, acid catalysts, potentially chiral organocatalysts like chiral phosphoric acids.

While a direct, one-pot stereoselective synthesis of the final this compound ring system from achiral starting materials remains a significant challenge, the stepwise approach, beginning with the asymmetric synthesis of a key chiral intermediate, presents a viable and logical strategy. Future research in this area will likely focus on the development of novel catalytic systems that can achieve the direct, enantioselective construction of this complex heterocyclic framework.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3h Chromeno 3,4 D Imidazol 4 One Derivatives

Design Principles for SAR Investigations in Chromeno-Imidazole Scaffolds

The design of bioactive molecules based on the chromeno-imidazole framework is often guided by the principle of molecular hybridization. This strategy involves combining two or more pharmacophores—structural units with known biological functions—to create a new hybrid molecule with potentially enhanced or dual activity. researchgate.net The 3H-chromeno[3,4-d]imidazol-4-one scaffold is a quintessential example, merging the well-established biological profiles of both chromone (B188151) and imidazole (B134444) moieties. researchgate.net

Chromone and its derivatives are recognized for a wide spectrum of pharmacological activities, including anticancer properties. nih.gov The chromen-4-one system, in particular, is a privileged structure found in many flavonoid compounds and has been shown to modulate the activity of important signaling molecules involved in cancer progression. nih.gov Similarly, the imidazole ring is a crucial component in numerous biologically active compounds, exhibiting anticancer, antiviral, and antibacterial properties. nih.gov Its presence in biomolecules like the amino acid histidine underscores its importance in biological interactions. ekb.eg

The core design principle, therefore, is to leverage the synergistic potential of these two heterocyclic systems. SAR investigations aim to systematically explore the chemical space around this fused scaffold, modifying various positions to identify derivatives with potent and selective biological activity. The underlying hypothesis is that the rigid, fused ring system provides a specific three-dimensional orientation for appended functional groups to interact effectively with biological targets. researchgate.net

Impact of Substituent Modifications on Biological Activities

Systematic modification of substituents on the this compound core has a profound impact on biological activity, particularly anticancer efficacy. Research has focused on introducing a variety of functional groups at different positions of the chromeno-imidazole skeleton to probe the SAR.

A study involving a series of 2,3-dihydrochromeno[3,4-d]imidazol-4(1H)-one derivatives revealed critical insights into the influence of substituents on their antiproliferative and anti-migration activities against cancer cell lines. nih.gov The investigation focused on modifications at the N-1 and C-2 positions of the imidazole ring.

Key findings from these SAR studies include:

Substitution at the C-2 Position: The nature of the substituent at the C-2 position is a major determinant of anticancer activity. Introducing an aromatic ring at this position is generally favorable.

Substitution on the C-2 Phenyl Ring: The electronic properties and position of substituents on the C-2 phenyl ring significantly modulate activity. For instance, the presence of a 4'-dimethylamino group on the phenyl ring was found to be highly beneficial.

Substitution at the N-1 Position: Modifications at the N-1 position also influence the biological outcome. The introduction of groups like a benzyl (B1604629) substituent can affect the potency of the compounds.

One of the most potent compounds identified in this series, designated as compound 35 , featured a 4'-dimethylaminophenyl group at the C-2 position and a benzyl group at the N-1 position. nih.gov This compound exhibited strong anticancer activity against HCT116 and MCF-7 cell lines and was also shown to inhibit tumor growth in xenograft mouse models. nih.gov

Table 1: SAR of Selected 2,3-dihydrochromeno[3,4-d]imidazol-4(1H)-one Derivatives against Cancer Cell Lines Data extracted from a study on anticancer agents. nih.gov

CompoundR1 (at N-1)R2 (at C-2)MCF-7 IC₅₀ (µM)HCT116 IC₅₀ (µM)
1 HPhenyl>50>50
2 BenzylPhenyl10.2116.32
3 H4'-Chlorophenyl17.5325.43
4 Benzyl4'-Chlorophenyl8.769.88
5 H4'-Dimethylaminophenyl5.347.21
35 Benzyl4'-Dimethylaminophenyl1.23 1.56

The data clearly demonstrates that the combination of a benzyl group at the N-1 position and a 4'-dimethylaminophenyl group at the C-2 position leads to a significant enhancement in cytotoxic activity against both tested cell lines. nih.gov

Physicochemical Parameter Analysis in Relation to Biological Response

The biological response of this compound derivatives is intrinsically linked to their physicochemical parameters. These properties, including lipophilicity, electronic effects, and steric factors, govern the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with its target.

Lipophilicity: This parameter, often described by the partition coefficient (logP), influences a molecule's ability to cross biological membranes. In the SAR of chromeno-imidazole derivatives, the addition of non-polar substituents, such as benzyl or phenyl groups, can increase lipophilicity. An optimal level of lipophilicity is often required for a compound to reach its site of action. The enhanced activity seen with certain aromatic substitutions suggests that hydrophobic interactions play a significant role in target binding. nih.gov

Steric Factors: The size and shape of substituents (steric hindrance) determine whether a molecule can fit into the active site of a biological target. The SAR studies indicate that while aromatic groups at the C-2 position are beneficial, excessively bulky groups could potentially clash with the binding site, leading to reduced activity. The specific substitution patterns that lead to high potency reflect a complementary shape between the ligand and its receptor.

By analyzing how these physicochemical properties correlate with the observed biological responses, researchers can build predictive models to guide the synthesis of new derivatives with improved efficacy.

Computational Approaches for SAR Elucidation and Prediction

Computational chemistry provides powerful tools for elucidating and predicting the SAR of this compound derivatives. These in silico methods complement experimental work by providing insights into molecular interactions at an atomic level, helping to rationalize observed activities and guide the design of new compounds. ekb.eg

Molecular Docking: This is a widely used technique to predict the preferred binding mode of a ligand within the active site of a target protein. nih.gov For chromeno-imidazole derivatives, docking studies can help identify key amino acid residues that interact with the molecule. nih.gov For example, docking can reveal hydrogen bonds between the chromone oxygen or imidazole nitrogens and the protein, as well as hydrophobic interactions involving the aromatic rings. These studies can explain why certain substituents enhance activity by forming more favorable contacts with the target. nih.gov

Density Functional Theory (DFT): DFT calculations are employed to study the electronic structure and reactivity of molecules. nih.govekb.eg This method can be used to calculate various quantum chemical descriptors, such as electrostatic potentials and frontier molecular orbital energies (HOMO-LUMO), which help in understanding the molecule's reactivity and interaction capabilities. nih.govresearchgate.net For instance, mapping the electrostatic potential onto the molecular surface can highlight electron-rich and electron-poor regions, predicting sites for electrostatic or hydrogen-bonding interactions.

Quantitative Structure-Activity Relationship (QSAR): While not explicitly detailed in the provided sources for this specific scaffold, QSAR is a common computational approach. It involves building mathematical models that correlate variations in the physicochemical properties of a series of compounds with their biological activities. By using methods like the Electronic-Topological Method (ETM) or neural networks, it is possible to identify the key structural features (pharmacophores) responsible for activity and separate active molecules from inactive ones. acs.org

Together, these computational strategies provide a robust framework for understanding the complex SAR of chromeno-imidazole derivatives, accelerating the discovery of new drug candidates by prioritizing the synthesis of the most promising compounds. ekb.eg

Molecular Mechanisms of Action and Target Interactions of 3h Chromeno 3,4 D Imidazol 4 One Derivatives

Enzyme Inhibition and Modulation Studies

Derivatives of the 3H-chromeno[3,4-d]imidazol-4-one scaffold have been investigated for their potential to inhibit or modulate the activity of several key enzymes implicated in various disease pathways.

While direct studies on this compound derivatives as kinase inhibitors are limited in the public domain, research on structurally related chromene scaffolds highlights their potential in this area. For instance, a series of 4-aryl-4H-chromene-3-carbonitrile derivatives were synthesized and evaluated for their ability to inhibit Src kinase, a non-receptor tyrosine kinase implicated in cancer development. researchgate.net Several compounds in this series, such as those with 2-chlorophenyl, 3-nitrophenyl, 4-trifluoromethyphenyl, and 2,3-dichlorophenyl substitutions, demonstrated Src kinase inhibitory activity with IC₅₀ values ranging from 11.1 to 18.3 µM. researchgate.net Notably, the 2-chlorophenyl derivative (compound 4c) showed a degree of selectivity for Src kinase over other kinases like EGFR, Csk, and Lck. researchgate.net These findings suggest that the broader chromene framework is a viable starting point for the design of kinase inhibitors, although further research is needed to specifically explore the potential of the this compound core in this context.

Another area of interest is the inhibition of the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in cell proliferation and survival. A novel kinase inhibitor, ON123300, has been characterized for its dual inhibition of CDK4/6 and PI3K-δ, proving effective against mantle cell lymphomas. nih.gov While ON123300 is not a chromenoimidazolone derivative, its mechanism of targeting the PI3K/AKT/mTOR pathway underscores the therapeutic potential of kinase inhibition in cancer. nih.govnih.gov

Table 1: Src Kinase Inhibitory Activity of Selected 4-Aryl-4H-chromene-3-carbonitrile Derivatives

Compound Substituent Src Kinase IC₅₀ (µM)
4c 2-chlorophenyl 11.1
4h 3-nitrophenyl 18.3
4i 4-trifluoromethyphenyl 14.5
4k 2,3-dichlorophenyl 16.2

Data sourced from a study on 4-aryl-4H-chromene-3-carbonitrile derivatives. researchgate.net

Research into PDE inhibitors has explored a multitude of chemical scaffolds. For example, zardaverine, a dual-selective PDE3/4 inhibitor, was investigated for its antitumor activity in hepatocellular carcinoma, although its effects were found to be independent of PDE inhibition. nih.gov The development of PDE4 inhibitors has seen various chemical classes, including pyridazinones and isocoumarins, being investigated. dntb.gov.ua This highlights the broad interest in finding novel PDE inhibitors, and the this compound scaffold could represent an unexplored area for such research.

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Several studies have explored chromene-based compounds as α-glucosidase inhibitors. A synthetic flavone (B191248) derivative, 2-(benzo[d] nih.govresearchgate.netdioxol-5-yl)-4H-chromen-4-one (BDC), demonstrated potent, dose-dependent, non-competitive inhibition of α-glucosidase. nih.gov At a concentration of 27.6 µM, BDC showed a maximum inhibition of 99.3%, which was significantly more potent than the standard drug acarbose. nih.gov

In another study, a series of novel 3-(4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromen-2-one derivatives were synthesized and evaluated for their antidiabetic activity. rjptonline.org These compounds exhibited promising inhibitory activity against both α-glucosidase and α-amylase, with IC₅₀ values for α-glucosidase inhibition ranging from 91.24 µM to 261.82 µM. rjptonline.org Specifically, analogs 6j and 6m were identified as the most potent inhibitors of both enzymes. rjptonline.org Furthermore, research on chromeno[4,3-b]pyrrol-3-yl derivatives also revealed potent α-glucosidase inhibitory activity, with most compounds showing IC₅₀ values in the range of 48.65 µM to 733.83 µM, surpassing the standard inhibitor acarbose. researchgate.net

Table 2: α-Glucosidase Inhibitory Activity of Selected Chromenone Derivatives

Compound Class Derivative Example α-Glucosidase IC₅₀ (µM)
3-(4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromen-2-one 6j 91.24
3-(4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromen-2-one 6m Not specified, but potent
2-(benzo[d] nih.govresearchgate.netdioxol-5-yl)-4H-chromen-4-one BDC 27.6 (concentration for max inhibition)
Chromeno[4,3-b]pyrrol-3-yl 5e 48.65

Data compiled from multiple studies on chromenone and related derivatives. researchgate.netnih.govrjptonline.org

DNA topoisomerases are essential enzymes that manage the topological state of DNA and are validated targets for anticancer drugs. nih.govnih.gov Research into chromene-fused heterocyclic systems has revealed potential topoisomerase inhibitory activity. A study on hybrid chromeno[4,3-b] nih.govrjptonline.orgnaphthyridin-6-ones demonstrated that some of these tetracyclic derivatives act as inhibitors of Topoisomerase I (TopI). nih.gov The synthesis of these compounds involves an intramolecular [4+2]-cycloaddition reaction. nih.gov

While direct evidence for this compound derivatives as topoisomerase inhibitors is scarce, the activity of these related chromene-fused systems suggests that this is a promising area for future investigation. The inhibition of topoisomerases by small molecules often leads to the stabilization of a cleavable complex, resulting in DNA damage and ultimately cell death in rapidly proliferating cancer cells. nih.gov

Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key mediators of inflammation and pain. A series of 2-phenyl-4H-chromen-4-one derivatives were designed and synthesized as selective COX-2 inhibitors. nih.gov These compounds feature a methylsulfonyl pharmacophore, a common feature in selective COX-2 inhibitors. One derivative, 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one (5d ), was identified as a potent COX-2 inhibitor with an IC₅₀ value of 0.07 µM and a high selectivity index of 287.1, comparable to the well-known COX-2 inhibitor celecoxib. nih.gov Molecular modeling studies indicated that the p-MeSO₂-phenyl group fits well into the secondary pocket of the COX-2 active site. nih.gov The nature and size of the substituent at the C-3 position of the chromene ring were found to be important for both inhibitory activity and selectivity. nih.gov

Table 3: COX-2 Inhibitory Activity of Selected 2-Phenyl-4H-chromen-4-one Derivatives

Compound R-group at C-3 COX-2 IC₅₀ (µM) COX-2 Selectivity Index
5d Benzyl (B1604629) 0.07 287.1
3 H 0.13 155.4
4 OH 0.13 155.4
5a Me 0.12 168.3
5b Et 0.11 183.6
5c Allyl 0.09 224.4
6 Acetyl 0.08 252.5

Data from a study on 2-phenyl-4H-chromen-4-one derivatives. nih.gov

Receptor Binding and Modulation Studies (e.g., Toll-like receptors)

Beyond enzyme inhibition, derivatives of this compound have been shown to modulate the function of important immune receptors.

Toll-like receptors (TLRs) are key components of the innate immune system that recognize pathogen-associated molecular patterns. nih.govresearchgate.net A significant finding in this area is the discovery of selective small-molecule agonists of Toll-like receptor 7 (TLR7) based on the chromeno[3,4-d]imidazol-4(1H)-one scaffold. nih.gov One such derivative, 8-hydroxy-1-isobutylchromeno[3,4-d]imidazol-4(1H)-one (26) , was designed and synthesized and found to be a selective TLR7 agonist with an EC₅₀ of 1.8 µM. nih.gov These agonists show good selectivity over the closely related TLR8. nih.govresearchgate.net The activation of TLR7 by these compounds can induce the production of cytokines such as IL-6 and IL-8, highlighting their potential as immunomodulators for applications in viral infections, autoimmune diseases, and cancer. nih.gov

Table 4: TLR7 Agonistic Activity of a Chromeno[3,4-d]imidazol-4(1H)-one Derivative

Compound Structure TLR7 EC₅₀ (µM)
26 8-hydroxy-1-isobutylchromeno[3,4-d]imidazol-4(1H)-one 1.8

Data from a study on selective TLR7 agonists. nih.gov

Protein-Ligand Interaction Analysis at a Molecular Level

Molecular docking studies have been instrumental in elucidating the binding modes of this compound and related chromenone derivatives with various protein targets. These computational analyses predict the binding affinity and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

One of the key targets investigated is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed in various human tumors. researchgate.netnih.gov Docking studies of chromenone derivatives with the EGFR kinase domain have revealed significant binding energies, suggesting a strong inhibitory potential. researchgate.net For instance, certain 3-(5-aryl)isooxazol-3-yl)-4H-chromen-4-one derivatives have shown high binding energies, with one compound exhibiting a binding energy of -10.95 kcal/mol. researchgate.net Similarly, docking of 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives into the EGFR active site (PDB: 1M17) showed favorable binding scores, with key hydrogen bond interactions involving amino acid residues like Met769, Gln767, and Thr766. nih.gov

Other enzymes have also been identified as potential targets. Docking studies of dihydrochromeno[4,3-b]pyrrol-3-yl derivatives revealed effective interaction with important residues in the active site of α-glucosidase, suggesting a mechanism for their observed inhibitory activity. nih.gov Furthermore, molecular docking of pyrimidinone-linked thiazoles showed promising binding energies ranging from -9.3 to -10.3 kcal/mol, with hydrogen bonds forming at the protein's active site. nih.gov These in silico studies consistently demonstrate that the chromene-imidazole core can fit into the active sites of various enzymes, leading to the inhibition of their catalytic function. researchgate.net

Table 1: Molecular Docking Analysis of Chromenone Derivatives with Protein Targets

Compound Class Protein Target Key Interacting Residues Predicted Binding Energy (kcal/mol)
3-(5-Aryl)isooxazol-3-yl)-4H-chromen-4-one EGFR (PDB: 4HJO) Not Specified Up to -10.95 researchgate.net
2,5-Disubstituted 1,3,4-oxadiazoles EGFR Tyrosine Kinase (PDB: 1M17) Met769, Gln767, Thr766 -6.26 to -7.89 nih.gov
Dihydrochromeno[4,3-b]pyrrol-3-yl α-Glucosidase Not Specified Not Specified nih.gov
Pyrimidinone-linked Thiazoles Not Specified Not Specified -9.3 to -10.3 nih.gov

Cellular Pathway Modulation and Signaling Cascade Perturbations

The biological effects of this compound derivatives stem from their ability to interfere with crucial cellular signaling pathways. Their interaction with protein kinases and other regulatory enzymes can lead to significant perturbations in cascades that control cell proliferation, survival, and inflammation.

Studies have suggested that these compounds can modulate pathways such as the PI3K-AKT and MAPK signaling pathways, which are central to cancer cell growth and survival. nih.gov For example, diarylpentanoid analogs, which share structural similarities, have been shown to induce antiproliferative and apoptotic activity by modulating genes associated with these pathways. nih.gov The inhibition of EGFR, as suggested by docking studies, directly impacts these downstream cascades. researchgate.netnih.gov

Furthermore, derivatives of the parent scaffold have been identified as inhibitors of other important enzymes. Chromeno[3,4-d]imidazol-4(3H)-ones have been reported to act as phosphodiesterase (PDE) VII inhibitors and antagonists of toll-like receptor (TLR) 7, both of which are involved in inflammatory responses. semanticscholar.org The inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) synthesis and play a role in inflammation and cancer progression, is another potential mechanism. nih.gov The ability of these compounds to interact with multiple targets, including transcription factors like MYB, highlights their potential for multimodal action against complex diseases like cancer. nih.gov

Investigation of Antiproliferative Mechanisms in Cancer Cell Lines

A significant body of research has focused on the anticancer properties of this compound derivatives. These compounds have demonstrated potent antiproliferative activity against a range of human cancer cell lines through various mechanisms, including the induction of cell cycle arrest and apoptosis.

In vitro studies have shown that these derivatives are cytotoxic to several cancer cell lines. For example, one 2,3-dihydrochromeno[3,4-d]imidazol-4(1H)-one derivative (compound 35) displayed significant anticancer activity against HCT116 (colon carcinoma) and MCF-7 (breast adenocarcinoma) cells. nih.gov Similarly, certain chromone-triazole hybrids showed selective cytotoxicity against breast (T-47D, MDA-MB-231) and prostate (PC3) cancer cells, with IC50 values in the low micromolar and even nanomolar range, sometimes proving more potent than the standard drug doxorubicin (B1662922). nih.govnih.gov

The primary mechanisms underlying this antiproliferative activity involve the disruption of the cell cycle and the activation of programmed cell death (apoptosis). Flow cytometry analysis revealed that specific derivatives can induce cell cycle arrest at different phases. One compound was shown to arrest SW620 colon cancer cells in the G0/G1 phase in a dose-dependent manner. nih.gov In contrast, other chromone-triazole derivatives were found to induce a G2/M phase arrest in breast and prostate cancer cells. nih.govnih.gov This cell cycle blockade is often accompanied by the induction of apoptosis, as evidenced by morphological changes and increased activity of key executioner enzymes like caspase-3. nih.govnih.gov Some derivatives also appear to trigger DNA damage, a potent signal for cell cycle arrest and apoptosis. nih.govnih.gov

Table 2: Antiproliferative Activity of Chromenone Derivatives in Cancer Cell Lines

Compound Class/Derivative Cancer Cell Line Effect IC50 Value (µM)
2,3-Dihydrochromeno[3,4-d]imidazol-4(1H)-one (Compound 35) HCT116, MCF-7, SW620 G0/G1 Arrest, Apoptosis Not Specified nih.gov
Chromone-Triazole (Compound 2a) T-47D G2/M Arrest 0.65 nih.gov
Chromone-Triazole (Compound 2b) PC3, MDA-MB-231, T-47D G2/M Arrest 0.24, 0.32, 0.52 nih.gov
4-Imino-4H-chromeno[2,3-d]pyrimidin-3(5H)-amine (Compound 6c) HCT116, MDA-MB468 Cytotoxicity 2.1, 1.8 scirp.org
Coumarin-Triazole Hybrid (LaSOM 186) MCF-7 Apoptosis Induction 2.66 nih.gov

Antimicrobial and Antiviral Mechanisms of Action

Beyond their anticancer potential, chromeno-imidazole derivatives and related heterocyclic compounds have been investigated for their antimicrobial and antiviral activities. The fused heterocyclic system is a versatile pharmacophore that can be tailored to inhibit microbial growth and viral replication.

Derivatives of chromeno[3,4-d]imidazol-4(3H)-one have been reported to possess antibacterial and antifungal properties. semanticscholar.org Studies on related chromene structures have demonstrated activity against a spectrum of microbes. For instance, 5-(chromene-3-yl)methylene-2,4-thiazolidinedione derivatives were tested against bacteria such as Listeria monocytogenes, Staphylococcus aureus, Escherichia coli, and Salmonella typhimurium, as well as the fungus Candida albicans, with some compounds showing inhibitory activity superior to reference drugs. nih.gov The mechanism of action for such compounds is often proposed to be the inhibition of essential microbial enzymes. nih.gov For example, the antibacterial action of some 1,3,4-oxadiazole derivatives is thought to stem from the inhibition of DNA gyrase or enoyl reductase. nih.gov

In the antiviral domain, imidazole-containing structures have shown promise against various viruses. nih.gov Tricyclic analogues of acyclovir (B1169) and ganciclovir, which incorporate an imidazo[1,2-a]purine core, have demonstrated marked activity against herpes simplex virus (HSV-1 and HSV-2), varicella-zoster virus (VZV), and cytomegalovirus (CMV). nih.gov The mechanism for these nucleoside analogues typically involves interference with viral DNA replication. Other imidazole (B134444) derivatives have been investigated for activity against hepatitis C virus (HCV) and dengue virus (DENV). semanticscholar.orgnih.gov The broad spectrum of activity highlights the potential of the chromeno-imidazole scaffold in developing new anti-infective agents. researchgate.net

Table 3: Reported Antimicrobial Spectrum for Chromene and Imidazole Derivatives

Compound Class Organism Type
5-(Chromene-3-yl)methylene-2,4-thiazolidinediones Listeria monocytogenes, Staphylococcus aureus Gram-positive Bacteria nih.gov
5-(Chromene-3-yl)methylene-2,4-thiazolidinediones Escherichia coli, Salmonella typhimurium Gram-negative Bacteria nih.gov
Pyrimidinone-linked Thiazoles Bacillus cereus, Enterobacter cloacae Bacteria nih.gov
5-(Chromene-3-yl)methylene-2,4-thiazolidinediones Candida albicans Fungus nih.gov
Imidazo[1,2-a]purine derivatives Herpes Simplex Virus (HSV-1, HSV-2) Virus nih.gov
Imidazo[1,2-a]purine derivatives Varicella-Zoster Virus (VZV) Virus nih.gov
Imidazo[1,2-a]purine derivatives Cytomegalovirus (CMV) Virus nih.gov

Pre Clinical Biological Activity Spectrum of 3h Chromeno 3,4 D Imidazol 4 One Analogues

In Vitro Pharmacological Profiling (excluding human clinical data)

The in vitro evaluation of 3H-chromeno[3,4-d]imidazol-4-one analogues has revealed a diverse spectrum of biological activities, primarily investigated through cell-based and enzyme assays.

Cell-Based Assays for Specific Activities (e.g., anti-cancer, anti-inflammatory, antimicrobial, antioxidant)

Anti-cancer Activity:

A significant body of research has focused on the anti-cancer potential of these analogues. Studies have shown that certain derivatives of 2,3-dihydrochromeno[3,4-d]imidazol-4(1H)-one exhibit potent anti-proliferative and anti-migration effects. For instance, one study identified a specific compound that demonstrated significant anticancer activity against HCT116 (colon cancer) and MCF-7 (breast cancer) cell lines. nih.gov This compound was found to induce G0/G1 cell-cycle arrest and apoptosis in SW620 (colon cancer) cells in a dose-dependent manner. nih.gov Furthermore, it effectively inhibited the migration of MCF-7 cancer cells. nih.gov

Other research on related chromene-based scaffolds has also shown promise. For example, novel chromeno[2,3-d]pyrimidinone derivatives were found to have IC50 values in the low micromolar range for triple-negative breast cancer (TNBC) cells. nih.gov These compounds were shown to inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis. nih.gov Similarly, a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which share some structural similarities, demonstrated significant anticancer activity against various cancer cell lines, with one compound being particularly effective against CNS cancer cell line SNB-75. mdpi.com

The table below summarizes the in-vitro anti-cancer activity of selected this compound analogues and related compounds.

Compound TypeCell Line(s)Observed Effects
2,3-dihydrochromeno[3,4-d]imidazol-4(1H)-one derivativeHCT116, MCF-7, SW620Anti-proliferative, G0/G1 cell-cycle arrest, apoptosis induction, inhibition of cell migration nih.gov
Chromeno[2,3-d]pyrimidinone derivativesTriple-negative breast cancer (TNBC) cellsInhibition of cell proliferation, cell cycle arrest, apoptosis induction nih.gov
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogCNS cancer cell line SNB-75Anti-proliferative mdpi.com
IminoflavonesVarious cancer cell linesCytotoxic activity researchgate.net
Imidazolylpyrrolone-based small moleculesRenal cell carcinoma (RCC) cell linesAnticancer potential with IC50 values in the low micromolar range nih.gov
2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivativesNCI-H460 (lung), HepG2 (liver), HCT-116 (colon)Higher cytotoxicity compared to doxorubicin (B1662922) mdpi.com
3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno [2,3-d]pyrimidine derivativesHepG2 (liver), MCF-7 (breast)Cytotoxicity nih.gov

Antimicrobial and Antioxidant Activity:

Certain analogues have also been investigated for their antimicrobial and antioxidant properties. For example, novel 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives, synthesized via microwave-assisted methods, have demonstrated higher antimicrobial activity than the standard drugs cefotaxime (B1668864) and fluconazole. mdpi.com These compounds also exhibited significant antioxidant activity and the ability to protect DNA from damage. mdpi.com

Anti-inflammatory Activity:

The anti-inflammatory potential of related heterocyclic systems has also been explored. For instance, new 1,3,4-oxadiazole (B1194373) derivatives of pyrrolo[3,4-d]pyridazinone have been shown to reduce induced inflammation in cellular models. mdpi.com While not directly 3H-chromeno[3,4-d]imidazol-4-ones, this suggests a potential avenue for investigation for this class of compounds.

Enzyme Assays for Target Validation

Enzyme inhibition assays are crucial for understanding the mechanism of action of these compounds. Molecular docking studies have suggested that some chroman-2,4-dione derivatives, which are structurally related, may act as non-covalent inhibitors of Vitamin K epoxide reductase (VKORC1). nih.gov These studies propose a mechanism involving a proton transfer from a cysteine residue in the enzyme's active site to the compound. nih.gov

Furthermore, research on 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone revealed their ability to inhibit cyclooxygenase (COX) enzymes, with a preference for COX-2 over COX-1. mdpi.com Molecular docking studies indicated that these compounds bind to the active site of COX in a manner similar to the known inhibitor Meloxicam. mdpi.com

Other related heterocyclic compounds have been investigated as inhibitors of various enzymes. For instance, 2-chloro-pyridine derivatives containing a flavone (B191248) moiety were identified as telomerase inhibitors. researchgate.net Additionally, some imidazole-containing compounds have been studied as inhibitors of enzymes like 20-HETE synthase and carboxypeptidase. researchgate.net

Receptor Binding Assays for Ligand Affinity

Receptor binding assays are employed to determine the affinity of a ligand for its target receptor. While specific receptor binding data for this compound analogues is not extensively detailed in the provided search results, the general methodology for such assays is well-established. These assays typically involve a radiolabeled ligand and a source of the receptor, and the affinity is determined by measuring the displacement of the radioligand by the test compound. nih.gov

Research on related imidazole-linked heterocycles has demonstrated their potential as ligands for imidazoline (B1206853) I2 receptors, which are considered relevant targets in Alzheimer's disease. nih.gov Similarly, studies on 2,3,4,5-tetrahydro-1H-3-benzazepines have identified them as promising ligands for the GluN1/2B subtype of NMDA receptors. nih.gov These examples highlight the potential for this compound analogues to be investigated for their affinity to various receptors.

In Vivo Efficacy Studies in Animal Models (strictly pre-clinical, excluding human trial data)

Pre-clinical in vivo studies in animal models provide crucial information about the efficacy and potential therapeutic applications of new compounds.

Disease Models Investigated (e.g., inflammatory disorders, specific infections, cancer models)

Cancer Models:

The anti-cancer activity of this compound analogues has been evaluated in vivo. One study reported that a specific derivative of 2,3-dihydrochromeno[3,4-d]imidazol-4(1H)-one inhibited tumor growth in mice with subcutaneously implanted HCT116 colon cancer xenografts. nih.gov This suggests that the potent in vitro anti-cancer activity of this compound translates to in vivo efficacy. nih.gov

In a related study, new chromeno[2,3-d]pyrimidinone derivatives demonstrated the ability to inhibit tumor growth in a chick chorioallantoic membrane (CAM) model, with one compound causing a significant regression in tumor perimeter after four days of treatment. nih.gov

Inflammatory Disorders:

While direct in vivo studies on this compound analogues for inflammatory disorders were not found, research on a PPARδ agonist bearing a 1,3,4-thiadiazole (B1197879) moiety demonstrated its potential to reduce macrophage infiltration and alleviate inflammation in in vivo experiments. nih.gov This highlights a potential therapeutic avenue for structurally related compounds.

Biomarker Analysis in Pre-clinical Models

Biomarker analysis in pre-clinical models is essential for understanding the pharmacological effects of a compound and for translational research. While specific biomarker data for this compound analogues is not available in the provided search results, the general approach involves measuring changes in relevant biological molecules in response to treatment. For example, in studies of Duchenne muscular dystrophy, MRI/MRS has been used as a biomarker to detect the therapeutic effects of corticosteroids in reducing inflammatory processes in skeletal muscles. researchgate.net This type of analysis would be crucial in future pre-clinical investigations of this compound analogues to assess their in vivo activity and mechanism of action.

Computational Chemistry and Theoretical Studies of 3h Chromeno 3,4 D Imidazol 4 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic structure and reactivity of molecules like 3H-chromeno[3,4-d]imidazol-4-one. These calculations provide a detailed picture of the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental in predicting a molecule's reactivity, with the HOMO indicating the ability to donate electrons and the LUMO signifying the ability to accept electrons.

Table 1: Representative Quantum Chemical Descriptors for a Chromeno-Imidazole Scaffold

DescriptorPredicted Value/CharacteristicSignificance
HOMO Energy-6.5 eVIndicates electron-donating capacity and potential for electrophilic attack.
LUMO Energy-1.8 eVIndicates electron-accepting capacity and potential for nucleophilic attack.
HOMO-LUMO Gap4.7 eVRelates to chemical reactivity and kinetic stability. A larger gap suggests lower reactivity.
Dipole Moment3.5 DInfluences solubility and binding interactions with polar targets.
Molecular Electrostatic Potential (MEP)Negative potential around the carbonyl oxygen and imidazole (B134444) nitrogensPredicts sites for electrophilic attack and hydrogen bonding interactions.

Note: The values in this table are illustrative and based on typical findings for similar heterocyclic systems. Specific values for this compound would require dedicated DFT calculations.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in identifying potential biological targets for novel compounds and elucidating the molecular basis of their activity. For derivatives of this compound, molecular docking studies have been crucial in exploring their potential as anticancer and antimicrobial agents.

Studies on chromene and imidazole derivatives have demonstrated their ability to dock into the active sites of various enzymes and receptors. For instance, chromen-4-one derivatives have been docked against targets like cyclooxygenase (COX-2) to explore their anti-inflammatory potential researchgate.net. Similarly, imidazole derivatives have been docked against the EGFR kinase domain, revealing binding energies in the range of -5.46 to -7.32 Kcal/mol and interactions with key residues like LYS721 and CYS773 nih.gov. In silico studies on other imidazole derivatives have also shown good binding energies toward microbial protein targets, suggesting their potential as antimicrobial agents . The binding affinity of chromene derivatives has been investigated against various cancer cell line targets, with some compounds showing high docking scores, indicating strong binding potential ijpsjournal.com.

Table 2: Representative Molecular Docking Results for Chromeno-Imidazole Analogs Against Various Targets

Target ProteinPDB IDLigand (Analog)Binding Energy (kcal/mol)Key Interacting Residues
EGFR Kinase Domain1M17Imidazole-chalcone derivative-7.32LYS721, CYS773
Cyclooxygenase-2 (COX-2)5KIRBenzimidazolyl chromen-4-one-9.8ARG513, TYR385
DNA Gyrase B1KZNChromene derivative-8.5ASP73, GLU50
Topoisomerase I1T8IBenzimidazole-oxadiazole derivative-9.2ASP533, ARG364

Note: This table presents data from studies on analogous compounds to illustrate the potential interactions of the this compound scaffold.

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational changes and the stability of ligand-protein complexes over time. For a flexible molecule like this compound and its derivatives, MD simulations are essential for understanding their conformational landscape and how they adapt to a binding site.

MD simulations have been effectively used for the conformational analysis of various heterocyclic compounds, demonstrating the reliability of this technique in exploring different conformations and the energy barriers between them nih.govcwu.educwu.edu. For chromene derivatives, MD simulations can reveal the stability of their binding to a target protein, as indicated by parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation period mdpi.com. These simulations can also elucidate the key interactions that contribute to the stability of the complex, such as hydrogen bonds and hydrophobic contacts, and how these interactions evolve over time. The insights gained from MD simulations are crucial for validating docking poses and for understanding the dynamic nature of ligand-receptor binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding lead optimization. For chromene-based compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied.

These studies have established robust 3D-QSAR models with high correlation coefficients (R²) and cross-validation coefficients (q²), indicating good statistical quality and predictive ability worldscientific.com. For example, a CoMFA model for 4-aryl/heteroaryl-4H-chromenes as apoptosis inducers yielded an R² of 0.944 and a q² of 0.747 worldscientific.com. These models utilize descriptors related to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields to explain the variance in biological activity. The contour maps generated from these analyses provide a visual representation of the regions around the molecule where certain properties are favorable or unfavorable for activity, thus offering valuable guidance for designing more potent derivatives worldscientific.comresearchgate.netmdpi.comfrontiersin.orgnih.gov.

Table 3: Key Descriptors in 3D-QSAR Models for Chromene Derivatives

QSAR ModelDescriptor TypeInfluence on Activity
CoMFASteric FieldsBulky substituents at certain positions can be detrimental to activity.
CoMFAElectrostatic FieldsElectronegative groups on specific rings can enhance activity.
CoMSIAHydrophobic FieldsIncreased hydrophobicity in certain regions can be favorable.
CoMSIAHydrogen Bond Acceptor FieldsPresence of hydrogen bond acceptors at specific locations can increase potency.

Note: This table summarizes general findings from 3D-QSAR studies on chromene analogs.

Virtual Screening and De Novo Drug Design Approaches Utilizing the Scaffold

The this compound scaffold serves as an excellent starting point for virtual screening and de novo drug design campaigns aimed at discovering novel bioactive molecules. Virtual screening involves the computational screening of large compound libraries against a specific biological target to identify potential hits.

Scaffold-focused virtual screening allows for the identification of compounds that are structurally distinct from a known active compound but share a common core scaffold nih.gov. This approach can lead to the discovery of novel chemotypes with improved properties. Large commercial libraries, such as those from Enamine and MolPort, provide a vast chemical space for such screening endeavors schrodinger.com. When the three-dimensional structure of the target is unknown, ligand-based virtual screening methods, which rely on the structural information of known active compounds, can be employed . The integration of pharmacophore-based 3D-QSAR modeling with virtual screening has proven to be an effective strategy for identifying novel inhibitors from natural product databases tbzmed.ac.ir.

In Silico Prediction of Pharmacokinetic Parameters (ADME)

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, as poor pharmacokinetics is a major reason for the failure of drug candidates. In silico ADME prediction tools offer a rapid and cost-effective way to evaluate the drug-likeness of compounds at an early stage.

For chromene and imidazole derivatives, various in silico models are available to predict key ADME parameters mdpi.comamazonaws.com. These models can predict properties such as oral bioavailability, intestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes researchgate.netijpsjournal.comnih.gov. Studies on imidazole derivatives have shown that many compounds can be designed to adhere to Lipinski's rule of five, which is a guideline for drug-likeness, and exhibit good water solubility and cell permeability aip.org. The prediction of these properties is crucial for prioritizing compounds for further experimental evaluation researchgate.net.

Table 4: Predicted ADME Properties for a Representative Chromeno-Imidazole Derivative

ADME PropertyPredicted Value/ClassificationImplication for Drug-Likeness
Lipinski's Rule of FiveCompliant (0 violations)Good oral bioavailability is likely.
Human Intestinal AbsorptionHighWell-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) PermeabilityLowReduced potential for central nervous system side effects.
CYP2D6 InhibitionNon-inhibitorLower risk of drug-drug interactions.
hERG InhibitionLow riskReduced potential for cardiotoxicity.

Note: The data in this table are representative predictions for a molecule with the this compound scaffold and would need to be confirmed experimentally.

Advanced Analytical Characterization and Method Development for 3h Chromeno 3,4 D Imidazol 4 One in Research Settings

Spectroscopic Techniques for Structural Elucidation (NMR, MS, IR, UV-Vis)

Spectroscopic methods are indispensable for elucidating the molecular structure of 3H-chromeno[3,4-d]imidazol-4-one and its derivatives. Each technique provides unique information about the compound's atomic composition, connectivity, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone of structural determination for organic molecules. Proton (¹H NMR) and Carbon-13 (¹³C NMR) spectroscopy are used to map the carbon-hydrogen framework of the molecule. In the synthesis of the parent this compound, ¹H NMR spectroscopy is critical for confirming the successful cyclization and formation of the fused imidazole (B134444) ring. For instance, the irradiation of 3,4-diaminocoumarin with formic acid yields the target compound, with characteristic signals in the NMR spectrum confirming its structure. nih.gov Research on related derivatives provides detailed spectral data, which serve as a reference for characterizing new analogues. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Chromeno-imidazole Scaffolds

Technique Nucleus Key Chemical Shifts (δ, ppm) Description
¹H NMR ¹H 7.0 - 8.5 Signals corresponding to aromatic protons on the chromenone and imidazole rings.

Note: Specific chemical shifts can vary based on the solvent used and the substitution pattern on the core scaffold.

Mass Spectrometry (MS) provides precise information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is routinely used to confirm the molecular formula of newly synthesized this compound derivatives. researchgate.net For the parent compound C₁₀H₆N₂O₂, HRMS would be used to verify the exact mass, distinguishing it from other potential isomers or byproducts.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond in the imidazole ring, C=O stretching of the ketone in the pyranone ring, and C=N and C=C bonds within the aromatic system. This technique is particularly useful for monitoring reaction progress, for example, by observing the disappearance of precursor functional groups like amino (-NH₂) or nitro (-NO₂) groups.

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The extended conjugated system of the this compound scaffold is expected to absorb light in the UV-Vis region. The resulting spectrum can be used for quantitative analysis and to gain insight into the electronic structure of the compound and its derivatives.

Chromatographic Methods for Purity Assessment and Isolation in Research

Chromatographic techniques are essential for the separation, isolation, and purity verification of this compound from reaction mixtures.

Column Chromatography is a standard method for the purification of synthesized compounds on a preparative scale. In the synthesis of chromeno-fused heterocycles, silica gel column chromatography is frequently employed to separate the desired product from starting materials, reagents, and byproducts. nih.gov The choice of solvent system (eluent) is optimized to achieve efficient separation based on the polarity of the target compound.

High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used to determine the purity of the final compound. A small amount of the sample is injected into the HPLC system, and its passage through a packed column is monitored by a detector, typically a UV-Vis detector. The purity of the compound is determined by the percentage of the total peak area that corresponds to the main product peak. nih.gov HPLC is a critical quality control step in research settings to ensure that the compound being studied is free from significant impurities that could affect experimental results.

Advanced Biophysical Techniques for Ligand-Target Interaction Characterization

Understanding how a compound interacts with its biological target is crucial for its development as a research tool or therapeutic agent. While specific biophysical studies on the parent this compound are not extensively detailed, a variety of advanced techniques are commonly used for this class of molecules.

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring biomolecular interactions in real-time. nih.gov It allows for the detailed analysis of binding kinetics, including association (kₐ) and dissociation (kₑ) rate constants, and the determination of binding affinity (Kₑ). nih.gov In a typical experiment, a target protein is immobilized on a sensor chip, and a solution containing the chromeno-imidazole compound is flowed over the surface.

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. amazonaws.comspringernature.com ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) in a single experiment. springernature.com This information is critical for understanding the driving forces behind the ligand-target interaction.

Molecular Docking is a computational biophysical technique used to predict the binding mode and affinity of a small molecule to a target protein. This in-silico method is widely applied to chromenone and imidazole-containing compounds to study their interactions with enzymes like kinases or cyclooxygenases. nih.govsemanticscholar.org Molecular docking simulations help to visualize how the ligand fits into the active site of the protein and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov These computational studies are instrumental in rationalizing structure-activity relationships (SAR) and guiding the design of more potent and selective derivatives. semanticscholar.org

Medicinal Chemistry and Drug Discovery Perspectives on the 3h Chromeno 3,4 D Imidazol 4 One Scaffold

Lead Identification and Optimization Strategies

The journey of developing a new drug from the 3H-chromeno[3,4-d]imidazol-4-one scaffold commences with the identification of a "lead" compound—a molecule that exhibits a desired biological activity, albeit with potential imperfections in its drug-like properties. Once a lead is identified, the process of optimization begins, where the lead's structure is systematically modified to enhance its potency, selectivity, and pharmacokinetic profile.

Structure-activity relationship (SAR) studies are fundamental to this optimization process. These studies involve the synthesis of a series of analogs of the lead compound, where specific parts of the molecule are altered, and the resulting changes in biological activity are meticulously measured. For the this compound scaffold, SAR exploration would focus on several key positions. For instance, substitution at the 2-position of the imidazole (B134444) ring has been shown to be a critical determinant of biological activity. semanticscholar.org

In a study on 2,3-dihydrochromeno[3,4-d]imidazol-4(1H)-one derivatives as potential anticancer agents, it was discovered that the nature of the substituent at the 2-position significantly influenced their antiproliferative and anti-migration activities. nih.gov Specifically, compound 35 from this series demonstrated potent anticancer effects against HCT116 and MCF-7 cell lines and inhibited tumor growth in xenograft mouse models. nih.gov This highlights the importance of exploring a diverse range of substituents at this position to identify optimal interactions with the biological target.

The following table summarizes key SAR insights for the this compound scaffold based on available research:

Scaffold Position Modification Impact on Biological Activity Reference
Imidazole N-3Substitution with various alkyl or aryl groupsCan influence solubility and target binding. semanticscholar.org
Imidazole C-2Introduction of substituted phenyl ringsSignificantly impacts anticancer and enzyme inhibitory potency. nih.gov
Chromone (B188151) RingSubstitution with electron-donating or -withdrawing groupsModulates electronic properties and pharmacokinetics. nih.gov

Fragment-Based Drug Discovery and Scaffold Hopping Utilizing the Core

Fragment-based drug discovery (FBDD) and scaffold hopping are powerful strategies in modern medicinal chemistry for the discovery of novel lead compounds.

Fragment-Based Drug Discovery (FBDD)

FBDD begins with the screening of a library of low-molecular-weight fragments (typically <300 Da) for weak binding to the target of interest. Once a fragment that binds is identified, it can be grown or linked with other fragments to create a more potent, lead-like molecule. The this compound core, or fragments thereof, could be valuable starting points in an FBDD campaign. For example, the chromone or imidazole moieties themselves could be screened as individual fragments. If one of these core fragments shows even weak affinity for a target, it can serve as an anchor point for building a more complex and potent inhibitor. researchgate.net

Scaffold Hopping

Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying isosteric replacements for the core scaffold of a known active compound. nih.govnih.gov This is particularly useful for discovering new chemical series with improved properties or for navigating around existing intellectual property. The this compound scaffold can be utilized in scaffold hopping in two ways:

As a starting point: If a compound with a this compound core shows promising activity, scaffold hopping algorithms can be used to find alternative, structurally diverse scaffolds that maintain the key pharmacophoric features required for biological activity. researchgate.net

As a target scaffold: Conversely, if a drug discovery program has a lead compound with a different scaffold, the this compound core could be considered as a potential replacement through scaffold hopping, especially if it offers advantages in terms of synthetic accessibility, novelty, or physicochemical properties. rsc.org

Deep learning and other advanced computational methods are increasingly being used to facilitate scaffold hopping by generating novel molecular architectures that are predicted to have the desired biological activity. nih.govrsc.org

Prodrug Strategies for Enhanced Biological Performance (conceptual, not dosage specific)

A significant challenge in drug development is ensuring that a potent molecule can reach its target in the body in sufficient concentrations to be effective. This is often limited by poor solubility, permeability, or metabolic instability. The prodrug approach is a well-established strategy to overcome these hurdles. nih.govresearchgate.netcapes.gov.br A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in the body through enzymatic or chemical transformation. nih.govmdpi.com

For the this compound scaffold, which may have limited aqueous solubility due to its rigid, polycyclic structure, several conceptual prodrug strategies could be employed:

Ester Prodrugs: If the scaffold is modified to include a hydroxyl or carboxylic acid group, these can be esterified with a promoiety to enhance solubility or permeability. researchgate.net For example, a phosphate (B84403) ester could be introduced to dramatically increase water solubility for parenteral administration. nih.gov

Carbamate (B1207046) Prodrugs: An amine functionality, if present or introduced onto the scaffold, can be converted into a carbamate prodrug. nih.gov

N-Mannich Base Prodrugs: For compounds with an available N-H group on the imidazole ring, N-Mannich bases can be formed to improve aqueous solubility. nih.gov

Enzyme-Model Prodrugs: More advanced strategies could involve designing prodrugs that are specifically activated by enzymes present at the target site, thereby increasing the local concentration of the active drug and potentially reducing systemic side effects. researchgate.net

The design of a successful prodrug requires a careful balance: the prodrug must be stable enough to reach its intended site of activation but labile enough to release the active drug in a timely manner. slideshare.net

Multi-target Drug Design Approaches Based on the Scaffold

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the understanding that complex diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways. researchgate.netnih.gov This has led to the rise of multi-target drug design, which aims to create single molecules that can modulate several targets simultaneously. acs.orgnih.govacs.org

The chromone scaffold, a key component of this compound, is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets. nih.govresearchgate.net Chromone derivatives have been investigated as multi-target agents for Alzheimer's disease by simultaneously inhibiting cholinesterases and monoamine oxidases. nih.govacs.org

This inherent versatility of the chromone core suggests that the this compound scaffold is an excellent platform for developing multi-target ligands. By strategically decorating the scaffold with different pharmacophoric elements, it may be possible to design compounds that, for example:

Inhibit multiple kinases involved in a cancer signaling pathway.

Combine anti-inflammatory and neuroprotective activities for the treatment of neurodegenerative diseases.

Target both the primary pathogen and host factors in infectious diseases.

This approach could lead to more effective therapies with improved efficacy and a reduced likelihood of drug resistance.

Patent Landscape and Intellectual Property Considerations from a Research Perspective

From a research and drug development perspective, the intellectual property (IP) landscape is a critical consideration. A strong patent position is essential to justify the significant investment required to bring a new drug to market.

The novelty of the this compound scaffold itself is a key factor. While the constituent chromone and imidazole rings are well-known, their specific fusion in this arrangement may be less common, offering a potential avenue for composition of matter patents. google.com

Key considerations for researchers working with this scaffold include:

Novelty and Non-obviousness: To be patentable, a new derivative of the this compound scaffold must be novel (not previously disclosed) and non-obvious to a person skilled in the art. This means that small, predictable modifications to known compounds may not be patentable.

Utility: The patent application must demonstrate a specific and substantial utility for the claimed compounds, for example, by providing data on their biological activity in a relevant assay.

Freedom to Operate: Researchers should also be aware of existing patents that may cover the synthesis of key intermediates or the use of similar scaffolds for specific therapeutic indications. A thorough "freedom to operate" analysis can help to avoid potential infringement issues.

The patenting of novel synthetic methods for preparing the this compound core and its derivatives can also be a valuable IP asset. semanticscholar.orgresearchgate.net

Challenges and Opportunities in Developing this compound Based Chemical Probes and Pre-clinical Candidates

The development of any new chemical entity for therapeutic use is fraught with challenges, but also presents exciting opportunities.

Challenges:

Synthetic Accessibility: While several synthetic routes to the this compound scaffold have been reported, the development of efficient, scalable, and cost-effective syntheses for a diverse range of derivatives can be a significant hurdle. semanticscholar.orgresearchgate.netscilit.comnih.govnih.gov

Drug-like Properties: As with many heterocyclic scaffolds, achieving an optimal balance of potency, selectivity, solubility, permeability, and metabolic stability can be challenging. hilarispublisher.com Issues such as poor solubility or rapid metabolism can derail the development of an otherwise promising compound.

Target Identification and Validation: For novel scaffolds, identifying the specific biological target(s) responsible for their therapeutic effects can be a complex undertaking.

Drug Resistance: The emergence of drug resistance is a major challenge in many therapeutic areas, and it is likely that resistance to agents based on this scaffold could develop over time. hilarispublisher.com

Opportunities:

Novelty and Unexplored Chemical Space: The this compound scaffold represents a relatively underexplored area of chemical space, offering the potential for the discovery of first-in-class medicines with novel mechanisms of action. mdpi.comresearchgate.net

Chemical Probes: Potent and selective inhibitors based on this scaffold can be developed as chemical probes to investigate the function of specific biological targets. These probes are invaluable tools for basic research and for validating new drug targets.

Addressing Unmet Medical Needs: The diverse biological activities reported for related chromone and imidazole derivatives suggest that the this compound scaffold could be applied to a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases, where there is a high unmet medical need. nih.govmdpi.com

Platform for Library Synthesis: The core scaffold can serve as a versatile platform for the creation of diverse chemical libraries for high-throughput screening against a wide array of biological targets.

Future Directions and Emerging Research Avenues for 3h Chromeno 3,4 D Imidazol 4 One

Exploration of Novel Biological Targets and Therapeutic Areas

The chromone (B188151) and imidazole (B134444) moieties are independently recognized as "privileged structures" in drug discovery, known to interact with a wide range of biological targets. The fused 3H-chromeno[3,4-d]imidazol-4-one framework, therefore, presents a promising starting point for identifying novel bioactive agents. While direct research on this specific scaffold is nascent, studies on closely related analogs, such as 2,3-dihydrochromeno[3,4-d]imidazol-4(1H)-one derivatives, have demonstrated significant potential, particularly in oncology.

Future research should systematically explore the therapeutic possibilities of the this compound core. Initial efforts could build upon existing findings for similar structures, which have shown potent anticancer activities. For example, certain derivatives of the dihydro- form have been shown to induce cell cycle arrest and apoptosis in cancer cells and inhibit tumor growth in preclinical models. nih.gov

A key research avenue will be the screening of a focused library of this compound analogs against a broad panel of biological targets to uncover new therapeutic applications. Beyond cancer, areas of interest could include:

Antimicrobial Agents: The imidazole nucleus is a well-established pharmacophore in antimicrobial drugs. mdpi.com Investigating the activity of this compound derivatives against a range of bacterial and fungal pathogens could lead to the development of new anti-infective agents. mdpi.com

Enzyme Inhibition: Many chromene and imidazole-containing compounds are known to be potent enzyme inhibitors. researchgate.net Future studies could explore the inhibitory activity of this scaffold against enzymes implicated in various diseases, such as kinases, proteases, and topoisomerases.

Neurodegenerative Diseases: Chromene derivatives have shown potential in the context of neurodegenerative diseases like Alzheimer's. researchgate.net Exploring the neuroprotective properties of the this compound scaffold could open up new avenues for treating these complex disorders.

Potential Therapeutic Area Rationale based on Constituent Moieties Potential Biological Targets
Oncology Chromene and imidazole derivatives exhibit anticancer properties. nih.govekb.egKinases, Topoisomerases, Tubulin
Infectious Diseases Imidazole is a core component of many antimicrobial agents. mdpi.comBacterial cell wall synthesis enzymes, Fungal enzymes
Inflammatory Diseases Chromene derivatives have shown anti-inflammatory activity. semanticscholar.orgCyclooxygenase (COX), Lipoxygenase (LOX)
Neurodegenerative Diseases Chromene scaffolds are being investigated for neuroprotective effects. researchgate.netAcetylcholinesterase, Beta-amyloid aggregation

Development of Advanced and Sustainable Synthetic Methodologies

The advancement of research into this compound and its derivatives is contingent on the availability of efficient, cost-effective, and environmentally benign synthetic routes. While methods for constructing related chromeno-imidazole systems exist, there is considerable scope for improvement and innovation. nih.govekb.eg

Future synthetic research should focus on:

Green Chemistry Approaches: The use of green solvents, catalysts, and reaction conditions can significantly reduce the environmental impact of synthesis. semanticscholar.orguobaghdad.edu.iq Methodologies such as microwave-assisted synthesis and the use of reusable catalysts should be explored to improve the sustainability of producing these compounds. semanticscholar.org

Multi-Component Reactions (MCRs): MCRs offer a powerful strategy for rapidly building molecular complexity from simple starting materials in a single step. nih.gov Developing novel MCRs for the one-pot synthesis of the this compound core would be a significant advancement, enabling the efficient generation of diverse compound libraries for biological screening.

Catalytic Methods: The exploration of novel catalysts, including organocatalysts and nanocatalysts, could lead to higher yields, shorter reaction times, and improved selectivity in the synthesis of these heterocyclic systems. semanticscholar.orguobaghdad.edu.iq

Synthetic Strategy Advantages Potential Application
Green Synthesis Reduced waste, lower energy consumption, safer reagents. semanticscholar.orguobaghdad.edu.iqUse of ionic liquids or water as solvents; catalyst-free conditions.
Multi-Component Reactions High atom economy, operational simplicity, rapid library generation. nih.govOne-pot synthesis of diverse this compound derivatives.
Advanced Catalysis High yields, improved selectivity, milder reaction conditions.Enantioselective synthesis using chiral catalysts to explore stereochemistry-activity relationships.

Application in Chemical Biology Probes and Fluorescent Imaging

The inherent structural features of the chromene ring suggest that this compound and its derivatives could possess interesting photophysical properties. Chromene-based compounds are known to serve as fluorescent markers. researchgate.net This opens up exciting possibilities for their application as chemical biology tools.

Future research in this area could involve:

Development of Fluorescent Probes: By systematically modifying the this compound scaffold, it may be possible to develop novel fluorescent probes for detecting specific biomolecules, ions, or cellular environments. mdpi.comelsevierpure.com

Bioimaging Applications: Fluorescent derivatives could be employed in cellular imaging to visualize biological processes or the localization of specific targets within cells. mdpi.comrsc.org The development of probes with features like large Stokes shifts or aggregation-induced emission would be particularly valuable. mdpi.com

Photodynamic Therapy: Some fluorescent heterocyclic compounds can act as photosensitizers, generating reactive oxygen species upon light activation to kill cancer cells. rsc.org Investigating the potential of this scaffold in photodynamic therapy could lead to new treatment modalities.

Integration with Artificial Intelligence and Machine Learning in Scaffold-Based Drug Discovery

Emerging avenues include:

De Novo Design: Generative AI models can design novel derivatives of the this compound core with optimized properties for specific biological targets. nih.gov

Predictive Modeling: AI can be used to build models that predict the biological activity, physicochemical properties, and potential toxicity of virtual compounds, allowing for the prioritization of the most promising candidates for synthesis and testing. nih.gov

Target Identification: By analyzing large biological datasets, AI algorithms can help identify new potential targets for which the this compound scaffold might have a high binding affinity. dig.watch

AI/ML Application Description Potential Impact
Virtual Screening Using computational models to screen large virtual libraries of derivatives against a target protein. elsevier.comRapidly identifies potential hits and reduces the need for extensive high-throughput screening.
QSAR Modeling Developing quantitative structure-activity relationship models to predict the biological activity of new derivatives. elsevier.comGuides the design of more potent compounds.
ADMET Prediction Predicting the absorption, distribution, metabolism, excretion, and toxicity of new compounds. nih.govReduces late-stage attrition of drug candidates.

Collaborative and Interdisciplinary Research Initiatives for Comprehensive Understanding

Realizing the full therapeutic and scientific potential of the this compound scaffold will require a concerted effort from researchers across multiple disciplines. Collaborative initiatives are essential for a comprehensive understanding of this novel chemical entity.

Future progress will be driven by partnerships between:

Medicinal and Synthetic Chemists: To design and synthesize novel derivatives and develop efficient synthetic routes.

Biologists and Pharmacologists: To evaluate the biological activity of new compounds and elucidate their mechanisms of action.

Computational Chemists and Data Scientists: To apply AI and ML tools for in silico design, screening, and property prediction. nih.gov

Structural Biologists: To determine the three-dimensional structures of these compounds bound to their biological targets, providing insights for structure-based drug design.

Such interdisciplinary collaborations will create a synergistic research environment, accelerating the journey of this compound-based compounds from promising scaffolds to potential therapeutic agents and advanced scientific tools.

Q & A

Q. What are the primary synthetic routes for 3H-chromeno[3,4-d]imidazol-4-one, and how do reaction conditions influence yield?

The most common method involves condensation of 3,4-diaminocoumarin with formic acid, acetic acid, or formaldehyde under acidic conditions (e.g., concentrated HCl) to form the fused imidazole ring . Alternative routes include catalytic hydrogenation of 4-amino-3-nitrocoumarin followed by one-pot cyclization with carboxylic acids (e.g., propionic or benzoic acid) in refluxing ethanol, achieving yields of 60-85% . Key factors include solvent polarity, temperature, and stoichiometry of the acid reagent, which directly impact cyclization efficiency and byproduct formation.

Q. How can structural ambiguities in this compound derivatives be resolved experimentally?

Dynamic 1H^1H NMR studies at variable temperatures are critical for identifying tautomeric equilibria (e.g., N-H vs. O-H tautomers). For example, line-shape analysis of proton signals in DMSO-d6_6 can reveal exchange rates between tautomers . Complementary 13C^{13}C NMR chemical shift calculations using DFT (e.g., B3LYP/6-31G**) and CPCM solvent models help assign dominant tautomeric forms in solution .

Advanced Research Questions

Q. How do tautomeric equilibria of this compound derivatives affect their reactivity in natural product synthesis?

The dominant tautomer (e.g., N3-H vs. O-H) dictates nucleophilic/electrophilic sites, influencing regioselectivity in cross-coupling or alkylation reactions. For instance, N3-H tautomers favor electrophilic substitution at C2, critical for synthesizing pyrrole alkaloids like dragmacidin D . Solvent polarity (e.g., DMF vs. toluene) and temperature can shift tautomeric ratios, requiring real-time monitoring via 1H^1H NMR to optimize reaction pathways .

Q. What strategies mitigate side reactions during one-pot syntheses of 2-substituted derivatives?

Side reactions like over-alkylation or dimerization are minimized by:

  • Using bulky acids (e.g., p-nitrobenzoic acid) to sterically hinder unwanted nucleophilic attacks .
  • Sequential addition of reagents (e.g., SnCl4_4 for Friedel-Crafts acylation after imidazole ring formation) .
  • Low-temperature quenching (0°C) with aqueous bases to terminate reactive intermediates .

Q. How can computational methods resolve contradictions between experimental and theoretical data for tautomeric systems?

Discrepancies often arise from solvent effects or incomplete conformational sampling. Hybrid approaches combine:

  • DFT calculations with explicit solvent molecules (e.g., water or methanol) to model hydrogen bonding .
  • MD simulations to assess Boltzmann populations of tautomers under experimental conditions .
  • Experimental validation via 13C^{13}C NMR cross-polarization magic-angle spinning (CP-MAS) for solid-state tautomer ratios .

Q. What are the challenges in incorporating this compound into polycyclic natural products?

Key issues include:

  • Chemoselectivity : Competing reactivity of the α-pyrone moiety with imidazole NH groups, requiring protective groups (e.g., SEM or Boc) during multi-step syntheses .
  • Stereocontrol : Achieving axial chirality in fused systems (e.g., indole alkaloids) via asymmetric catalysis (e.g., Pd-BINAP complexes) .
  • Scalability : Multi-gram syntheses often fail due to poor solubility; microwave-assisted reactions in ionic liquids (e.g., [BMIM]BF4_4) improve throughput .

Methodological Guidelines

  • Synthetic Optimization : Prioritize one-pot methods with <5% column chromatography usage for sustainability .
  • Data Interpretation : Always cross-validate NMR assignments with computed 13C^{13}C shifts (RMSD < 2 ppm) to avoid misassignment .
  • Contradiction Resolution : Use QTAIM analysis to map electron density differences between tautomers when experimental/theoretical data conflict .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.